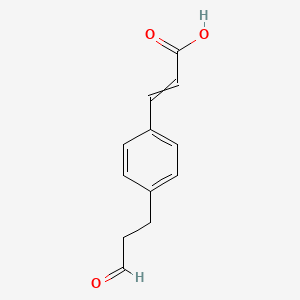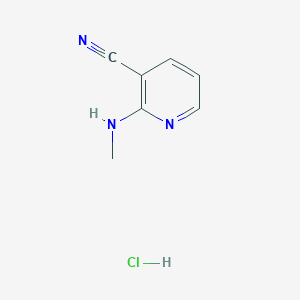
2-(Methylamino)nicotinonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of nicotinonitrile, where a methylamino group is attached to the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloro-3-cyanopyridine with methylamine. The reaction is carried out in an aqueous solution at elevated temperatures. Here is a general synthetic route:
Starting Material: 2-chloro-3-cyanopyridine
Reagent: 40% aqueous methylamine solution
Reaction Conditions: The mixture is heated to 80°C and stirred for 2 hours.
The reaction can be represented as follows: [ \text{2-chloro-3-cyanopyridine} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-(Methylamino)nicotinonitrile} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Methylamino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while cyclization can produce various heterocyclic structures.
科学研究应用
2-(Methylamino)nicotinonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of biologically active molecules such as Bosutinib, Milrinone, Neratinib, and Olprinone.
Materials Science: It is utilized in the development of new materials with desirable electrical and optical properties.
Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.
作用机制
The mechanism of action of 2-(Methylamino)nicotinonitrile hydrochloride involves its reactivity and structural uniqueness. In pharmaceuticals, the nitrile group is strategically introduced into lead compounds to modify drug properties and reduce resistance. The compound can enhance binding affinity and improve pharmacokinetic profiles by interacting with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)nicotinonitrile
- 2-Chloro-4-(Methylamino)nicotinonitrile
- Methyl 5-Cyano-2-Methyl-6-(1-Pyrrolidinyl)nicotinate
Uniqueness
2-(Methylamino)nicotinonitrile hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
属性
分子式 |
C7H8ClN3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
2-(methylamino)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c1-9-7-6(5-8)3-2-4-10-7;/h2-4H,1H3,(H,9,10);1H |
InChI 键 |
NSOMPSJATYSCNQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC=N1)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


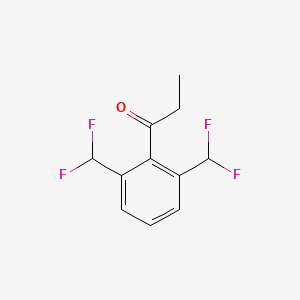
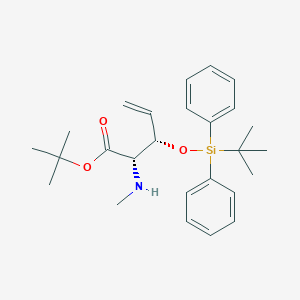
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
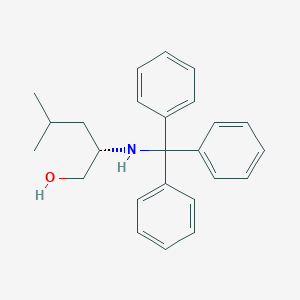
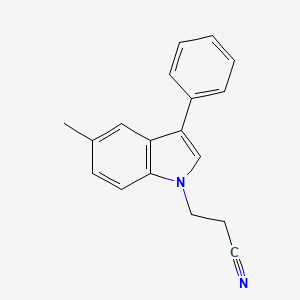
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

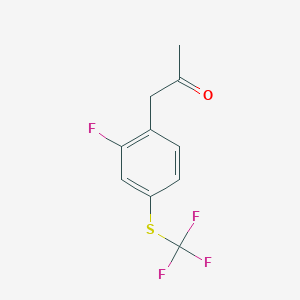
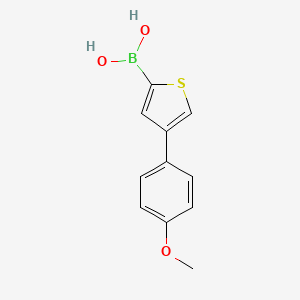

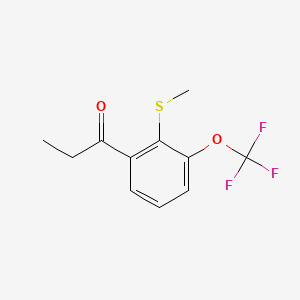

![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
